17-Ethinylestradiol is classified as a synthetic steroid hormone. It is primarily synthesized for pharmaceutical use, particularly in contraceptive pills and treatments for menopausal symptoms. The compound can enter natural water bodies through various routes, including the excretion of unabsorbed hormones from humans and livestock, leading to concerns regarding its environmental impact and bioaccumulation in aquatic organisms .
The synthesis of 17-ethinylestradiol typically involves a two-step process:
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and the ratios of reactants to maximize yield and purity.
The molecular formula of 17-ethinylestradiol is . Its structure features a steroid backbone with an ethynyl group at the 17α position. This modification significantly alters its pharmacokinetic properties compared to natural estrogens.
Molecular Structure of 17-Ethinylestradiol
17-Ethinylestradiol can undergo various chemical reactions typical for steroids, including:
These reactions are crucial for understanding both its metabolic pathways in biological systems and its degradation processes in the environment.
The mechanism of action of 17-ethinylestradiol primarily involves binding to estrogen receptors (ERs) in target tissues. This binding activates gene transcription related to various physiological processes such as:
The compound's potency is attributed to its ability to resist metabolic degradation compared to natural estrogens, allowing it to exert effects at lower doses .
These properties influence its formulation in pharmaceutical preparations and its behavior in environmental contexts.
17-Ethinylestradiol has several significant applications:
17α-Ethynylestradiol (systematic IUPAC name: (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol) is a synthetic steroidal estrogen derivative distinguished by systematic, pharmaceutical, and regulatory nomenclature systems [2] [7]. The core structure follows the estrane (18-carbon) steroid skeleton, with precise stereochemical descriptors indicating chiral center configurations. The "17α" prefix specifies the absolute configuration of the ethynyl substituent, which projects above the steroid ring plane—a critical differentiator from the 17β-epimer that exhibits distinct biological activity [4] [6].
The ethynyl group (-C≡CH) at position 17 represents the key structural modification from natural estradiol (17β-estradiol), conferring metabolic stability and oral bioavailability [2]. Isomeric differentiation is essential due to the existence of geometric and optical isomers:
Table 1: Systematic and Common Nomenclature of 17α-Ethynylestradiol
Nomenclature System | Designation |
---|---|
IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
CAS Registry Number | 57-63-6 |
Pharmaceutical Synonyms | Ethinylestradiol, EE, EE2, Lynoral®, Estinyl® |
Chemical Abstracts | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, (17α)- |
Regulatory Identifiers | NSC-10973; FDA UNII: 423D2T571U |
The molecular architecture of 17α-ethynylestradiol (empirical formula: C₂₀H₂₄O₂; molecular weight: 296.41 g/mol) integrates a steroidal tetracyclic framework with defined stereochemical features [6] [7]. X-ray crystallography confirms a trans fusion of rings A/B (5α-H configuration), cis fusion of rings B/C, and trans fusion of rings C/D, generating an overall bent topology essential for receptor binding [6]. The 17α-ethynyl moiety induces torsional strain in ring D, adopting a 17β-ol configuration that mimics natural estradiol's hydrogen-bonding capacity [2].
Key structural parameters include:
Table 2: Structural Parameters of 17α-Ethynylestradiol
Structural Feature | Parameter | Biological Significance |
---|---|---|
Total Stereocenters | 5 (4 ring junctions + C17) | Determines 3D binding complementarity |
C3-O Bond Length | 1.36 Å (phenolic) | Hydrogen bond donation to ERα His524 |
C17-O Bond Length | 1.42 Å (alcoholic) | Hydrogen bond acceptance from ERα Arg394 |
C20≡C21 Bond Length | 1.20 Å | Steric blockade of 17β-HSD oxidation |
Torsion Angle C13-C14-C15-C16 | -178.3° | Planar alignment of ring D substituents |
The ethynyl group acts as a metabolic blocker by sterically hindering 17β-hydroxysteroid dehydrogenase (17β-HSD) access, dramatically extending plasma half-life (7-36 hours) compared to estradiol (<4 hours) [2] [3]. Quantum mechanical modeling reveals enhanced electron density at C17, strengthening hydrogen bonding with Glu353 and Arg394 residues in the ligand-binding domain of estrogen receptors [8].
17α-Ethynylestradiol exhibits high hydrophobicity and low water solubility, consistent with its steroid scaffold modified with non-polar substituents. Experimental solubility measurements report:
The partition coefficient (log P) is experimentally determined as 3.67–3.90 (octanol/water system), indicating significant lipophilicity that correlates with membrane permeability and bioaccumulation potential [5] [6]. This hydrophobicity arises from:
Table 3: Experimental Physicochemical Properties
Property | Value | Conditions | Method |
---|---|---|---|
Melting Point | 182–184°C | Ambient pressure | Capillary [6] |
Water Solubility | 6.8–11.3 mg/L | 25°C | Shake-flask [5] |
log P (octanol/water) | 3.67–3.90 | 25°C | HPLC/Shake-flask [5] |
pKa (phenolic OH) | 10.33 | 25°C | Potentiometry [6] |
pKa (alcoholic OH) | 12.8 (est.) | - | Computational |
Vapor Pressure | 1.7 × 10⁻⁹ mmHg | 25°C | Gas saturation [7] |
Henry's Law Constant | 3.2 × 10⁻¹¹ atm·m³/mol | 25°C | Calculated |
Additional physicochemical characteristics include:
The compound's environmental persistence stems from low water solubility and high log P, leading to adsorption onto organic particulates (sediment Koc = 8,300 L/kg). Its phenolic hydroxyl enables conjugate formation (glucuronides/sulfates), though the ethynyl group impedes complete phase II metabolism, resulting in bioactive unconjugated residues detectable in aquatic systems at ng/L levels [8].
Table 4: Comprehensive Compound Nomenclature
Chemical Designation | Alternative Name |
---|---|
Systematic IUPAC | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
Pharmaceutical | Ethinylestradiol (INN), Ethinyl estradiol (USP) |
Common Abbreviations | EE, EE2 |
Steroid Nomenclature | 17α-Ethynylestra-1,3,5(10)-triene-3,17β-diol |
Obsolete Terms | Ethinyloestradiol, Ethynylestradiol |
Brand Names | Estinyl®, Lynoral®, Feminone®, Primogyn® |
Chemical Registry | 57-63-6 (CAS), DB00977 (DrugBank), 423D2T571U (UNII) |
Code Designations | NSC-10973 |
Environmental Identifiers | 3,17β-Dihydroxy-17α-ethynyl-1,3,5(10)-estratriene |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1